![molecular formula C9H12BrNO B1528692 1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol CAS No. 1498728-16-7](/img/structure/B1528692.png)
1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol
Overview
Description
1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol, commonly referred to as BMMA, is an organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. BMMA is a colorless liquid with a molecular formula of C9H11BrNO. It is a derivative of phenethylamine and is used in a variety of laboratory experiments and applications.
Scientific Research Applications
Metabolism and Identification of Metabolites
The study of the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats highlights the identification of various metabolites, showcasing a pathway involving deamination leading to aldehyde metabolites, which are then reduced or oxidized to corresponding alcohol and carboxylic acid metabolites. This research provides insights into metabolic pathways operative in rats for substances structurally related to 1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol (Kanamori et al., 2002).
Organic Synthesis and Catalysis
Research into the iron-catalyzed ortho-alkylation of carboxamides with 8-aminoquinoline-based aryl carboxamides in the presence of phenylmagnesium bromide indicates a method for direct ortho-alkylation, demonstrating high yields and regioselectivity, which is relevant for creating compounds with structural similarities to 1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol (Fruchey et al., 2014).
Advanced Polymer Synthesis
The development of polymers with controlled molecular architecture through a novel convergent growth approach to dendritic macromolecules is significant for materials science. Starting from benzylic bromide and progressing inward allows for precise control over the molecule's periphery, relevant for designing novel materials with potential applications in various fields, including pharmaceuticals and nanotechnology (Hawker & Fréchet, 1990).
Radical-Scavenging Activity from Marine Algae
A study on the marine red alga Symphyocladia latiuscula identified highly brominated mono- and bis-phenols with significant radical-scavenging activity. This research demonstrates the potential of naturally derived compounds, structurally related to 1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol, in pharmaceutical applications for their antioxidative properties (Duan, Li, & Wang, 2007).
Asymmetric Catalysis
Research into asymmetric catalytic hydrogenation with catalyst-substrate adducts, such as the (((R,R)-1,2-bis(phenyl-o-anisoylphosphino)ethane)(methyl (Z)-β-propyl-α-acetamidoacrylate))rhodium tetrafluoroborate, underscores the importance of structural specificity in achieving desired outcomes in synthetic chemistry, relevant to the synthesis of enantiomerically pure compounds (McCulloch et al., 1990).
properties
IUPAC Name |
1-(2-bromophenyl)-2-(methylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-6-9(12)7-4-2-3-5-8(7)10/h2-5,9,11-12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBJLKHXJXCZPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=CC=C1Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.